molecular formula C11H13Cl2N B8813511 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine CAS No. 713482-88-3

1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine

Cat. No.: B8813511
CAS No.: 713482-88-3
M. Wt: 230.13 g/mol
InChI Key: XNQYQTCZUDFGJQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine: is a chemical compound characterized by the presence of a cyclobutyl ring attached to a methanamine group, with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine typically involves the reaction of 3,4-dichlorophenylcyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutane-1-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (1-(4-Chlorophenyl)cyclobutyl)methanamine
  • (1-(3,5-Dichlorophenyl)cyclobutyl)methanamine

Comparison:

Properties

CAS No.

713482-88-3

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

[1-(3,4-dichlorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13Cl2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

XNQYQTCZUDFGJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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